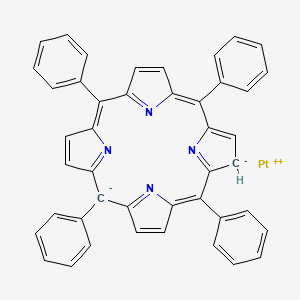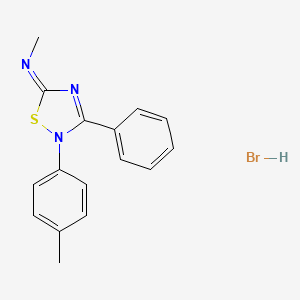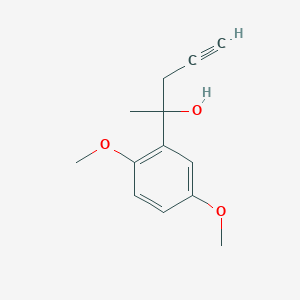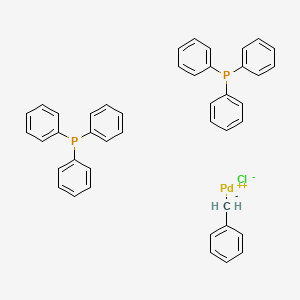
3-(1-Fluoroethyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(1-Fluoroethyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, where an imine and an alkene undergo photochemical cycloaddition to form the azetidine ring . Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of azetidines can involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. The use of photochemical reactions and nucleophilic substitutions are common due to their efficiency and relatively straightforward reaction conditions .
化学反应分析
Types of Reactions: 3-(1-Fluoroethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The fluoroethyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoroethyl ketones, while reduction can produce various azetidine derivatives .
科学研究应用
3-(1-Fluoroethyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(1-Fluoroethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and fluoroethyl group. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The fluoroethyl group can enhance the compound’s stability and reactivity, influencing its interaction with biological targets .
相似化合物的比较
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity.
Comparison: 3-(1-Fluoroethyl)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. Compared to aziridines, it is more stable and easier to handle, while still maintaining significant reactivity. Compared to pyrrolidines, it is more reactive due to higher ring strain, making it suitable for applications requiring high reactivity .
属性
分子式 |
C5H10FN |
|---|---|
分子量 |
103.14 g/mol |
IUPAC 名称 |
3-(1-fluoroethyl)azetidine |
InChI |
InChI=1S/C5H10FN/c1-4(6)5-2-7-3-5/h4-5,7H,2-3H2,1H3 |
InChI 键 |
WRZWJJCBGOYDEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CNC1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
